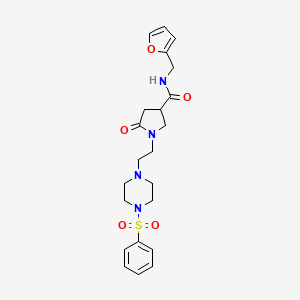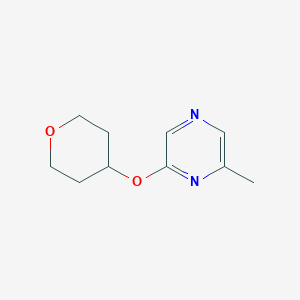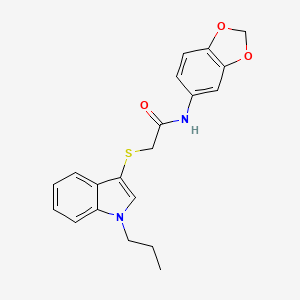![molecular formula C9H4BrF5N2 B2930259 2-[Bromo(difluoro)methyl]-5-(trifluoromethyl)-1H-benzimidazole CAS No. 1353778-41-2](/img/structure/B2930259.png)
2-[Bromo(difluoro)methyl]-5-(trifluoromethyl)-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzimidazole derivatives are a class of organic compounds that contain a benzene ring fused to an imidazole ring. They are widely used in medicinal chemistry due to their biological activities .
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives generally consists of a fused ring system with a benzene ring and an imidazole ring. The specific structure of “2-[Bromo(difluoro)methyl]-5-(trifluoromethyl)-1H-benzimidazole” would include bromo and trifluoromethyl substituents at the 2 and 5 positions of the benzimidazole ring .Chemical Reactions Analysis
Benzimidazole derivatives can undergo various chemical reactions, including electrophilic substitution, nucleophilic substitution, and cross-coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For benzimidazole derivatives, these properties can include melting point, boiling point, and solubility .Aplicaciones Científicas De Investigación
Chemistry and Properties of Benzimidazole Derivatives
Benzimidazole derivatives exhibit a wide range of chemical properties and applications due to their unique structural features. Research has been conducted on the chemistry and properties of compounds containing benzimidazole and its analogs, highlighting their preparation, spectroscopic properties, structures, magnetic properties, and biological as well as electrochemical activity. These studies suggest potential areas of interest for further investigation, particularly in exploring unknown analogues of benzimidazole derivatives (Boča, Jameson, & Linert, 2011).
Binding to DNA and Biological Uses
Benzimidazole derivatives like Hoechst 33258 have been extensively used as fluorescent DNA stains due to their strong binding to the minor groove of double-stranded B-DNA. These compounds are utilized in plant cell biology for chromosome and nuclear staining and offer a starting point for rational drug design. Their analogs find applications as radioprotectors and topoisomerase inhibitors, showcasing the versatility of benzimidazole derivatives in biological research (Issar & Kakkar, 2013).
Pharmacological Functions and Synthetic Approaches
Benzimidazole and its derivatives play a critical role in medicinal chemistry, exhibiting a wide range of pharmacological functions such as antimicrobial, antiviral, antidiabetic, anticancer, and more. The Mannich reaction, in particular, is highlighted for its versatility in creating drug molecules with benzimidazole derivatives serving as key components. This highlights the importance of synthetic methodologies and biological activities of newly synthesized mannich bases of benzimidazole derivatives (Vasuki et al., 2021).
Anticancer Potential
Recent research focuses on benzimidazole hybrids for their anticancer potential, exploring various mechanisms such as intercalation, acting as alkylating agents, inhibitors of topoisomerases, DHFR enzymes, and tubulin. The review emphasizes the importance of substituents for the synthesis of targeted benzimidazole derivatives as anticancer agents, offering insights into structure-activity relationships (SAR) for the development of novel compounds (Akhtar et al., 2019).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[bromo(difluoro)methyl]-6-(trifluoromethyl)-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrF5N2/c10-8(11,12)7-16-5-2-1-4(9(13,14)15)3-6(5)17-7/h1-3H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXQNAADZUGSFEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)NC(=N2)C(F)(F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrF5N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B2930176.png)

![2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B2930181.png)
![ethyl (3Z)-3-cyano-4-[(4-methoxyphenyl)amino]-2-oxobut-3-enoate](/img/structure/B2930182.png)


![2-Chloro-N-[2-(4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]propanamide](/img/structure/B2930189.png)
![8-(3,4-dimethoxyphenethyl)-3-(2-ethoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2930192.png)


![N-(2-(3-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-methoxybenzamide](/img/structure/B2930196.png)


